molecular formula C6H11NO2 B3108923 1-Amino-3-methylcyclobutane-1-carboxylic acid CAS No. 1694344-90-5

1-Amino-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B3108923
CAS No.: 1694344-90-5
M. Wt: 129.16 g/mol
InChI Key: KYEVJUNRHIMXRP-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclobutane-1-carboxylic acid (: 1694344-90-5) is a synthetic cyclobutane-based amino acid of interest in pharmaceutical and life science research. With a molecular formula of C 6 H 11 NO 2 and a molecular weight of 129.16 g/mol, it serves as a versatile building block for the design and synthesis of novel compounds [ ][ ]. This compound is part of a class of molecules being investigated for their potential in medicinal chemistry . Research on structurally related cyclobutane amino acids has shown their relevance in the development of diagnostic agents; for instance, a fluorine-containing analog ( trans -1-amino-3-fluorocyclobutanecarboxylic acid) has been studied as a positron emission tomography (PET) tracer for imaging prostate cancer, utilizing amino acid transport systems like ASCT2 and LAT1 for cellular uptake [ ]. Furthermore, cyclobutane rings are key structural components in various bioactive molecules, underscoring the value of this compound as a scaffold in drug discovery [ ]. The product is offered with high purity and is intended for research applications only [ ]. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this chemical in areas including but not limited to: Method development and synthetic chemistry Design of novel therapeutic candidates Biochemical research Life science research For a comprehensive listing of safety and handling information, including hazard statements and precautionary measures, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

1-amino-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVJUNRHIMXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI (1,1’-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) . This method ensures high yields and stereointegrity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction techniques. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield various derivatives, such as amino alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amino alcohols, and ketones .

Scientific Research Applications

1-Amino-3-methylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it acts at the glycine site, affecting signal transmission in the central nervous system. This interaction modulates neurotransmitter release and synaptic plasticity, making it a valuable tool in neurological research .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Based Amino Acids

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Applications Tumor Uptake (%ID/g) Tumor-to-Normal Tissue Ratio References
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCBC) Cyclobutane with 1-amino, 3-methyl groups Research focus: Potential tumor imaging agent Data not explicitly provided; inferred from ACBC analogs
1-Aminocyclopropane-1-carboxylic acid (ACPC) Cyclopropane with 1-amino, 1-carboxyl groups Ethylene biosynthesis in plants; limited biomedical use
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) Cyclobutane with 1-amino, 3-fluoro groups PET imaging (e.g., glioblastoma) 1.72 (rat glioma, 60 min) 6.61 (brain), 6:1 (human tumor)
1-Benzylcyclobutane-1-carboxylic acid Cyclobutane with 1-benzyl, 1-carboxyl groups Chemical synthesis intermediate; no biomedical data
1-Carbamoylcyclobutane-1-carboxylic acid Cyclobutane with 1-carbamoyl, 1-carboxyl groups Organic synthesis; no reported bioactivity

Key Comparative Analysis

Structural Modifications and Pharmacokinetics AMCBC vs. FACBC’s 18F-label allows prolonged imaging windows compared to 11C-labeled ACBC . ACBC vs. ACPC: The cyclopropane ring in ACPC confers rigidity but limits metabolic stability, whereas cyclobutane derivatives (e.g., ACBC) exhibit slower clearance and higher tumor specificity .

Biomedical Applications Tumor Imaging: FACBC and ACBC outperform glucose analogs like [18F]FDG in brain tumor imaging due to reduced background uptake in normal brain tissue . Synthetic Versatility: Benzyl and carbamoyl derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) serve as intermediates in organic synthesis but lack direct therapeutic applications .

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups References
AMCBC ~131 (analog-based estimate) Not reported Amino, methyl, carboxyl
FACBC 131.13 Aqueous (pH-dependent) Amino, fluoro, carboxyl
1-Benzylcyclobutane-1-carboxylic acid 190.24 Organic solvents Benzyl, carboxyl
1-Amino-3-hydroxycyclobutane-1-carboxylic acid 131.13 Water (limited) Amino, hydroxyl, carboxyl

Biological Activity

1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is a cyclobutane derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound, with the molecular formula C6H11NO2, is characterized by an amino group and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological systems.

The biological activity of AMCA primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The amino group allows for hydrogen bonding and ionic interactions, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate cellular signaling pathways, potentially influencing physiological responses.

Inhibition of Tumor Growth

Research indicates that AMCA exhibits antitumor properties . It has been reported as an inhibitor of tumor growth, acting selectively on certain pathways associated with cancer proliferation. For instance, studies have shown that AMCA can inhibit the growth of specific tumor cell lines, suggesting its potential as a chemotherapeutic agent .

Neurotransmitter Modulation

AMCA has been studied for its role as a selective antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction suggests that it may influence neurotransmitter systems involved in pain perception and neurodegenerative diseases. By modulating glutamate signaling, AMCA could have implications for treating conditions such as Alzheimer's disease and other cognitive disorders .

Comparison with Related Compounds

To better understand the biological activity of AMCA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
1-Amino-3-phenylcyclobutane-1-carboxylic acidSimilar backbone with a phenyl groupAntitumor activity; receptor modulation
1-Amino-2-methylcyclobutane-1-carboxylic acidMethyl group at a different positionPotential neuroprotective effects
1-Amino-cyclopropane-1-carboxylic acidCyclopropane instead of cyclobutaneEthylene precursor in plants; stress response enhancement

Case Studies

  • Antitumor Activity : A study published in Russian Chemical Reviews highlighted the low toxicity of AMCA and its effectiveness as an inhibitor of tumor growth in various cancer cell lines. The compound demonstrated selective antagonism at NMDA receptors, which may contribute to its antitumor effects .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of AMCA, suggesting that its modulation of glutamate receptors could be beneficial in preventing excitotoxicity associated with neurodegenerative diseases .
  • Agricultural Applications : Recent research explored AMCA's role in enhancing plant resilience against pathogens by modulating ethylene biosynthesis, showcasing its potential beyond human health applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing enantiomerically pure 1-amino-3-methylcyclobutane-1-carboxylic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliaries. For cyclobutane-containing amino acids, intramolecular cyclization of γ,δ-unsaturated amino acid precursors under photochemical or transition-metal-catalyzed conditions (e.g., Rh or Pd) is effective . Microprocessor-controlled open-vessel systems have been validated for producing no-carrier-added versions, ensuring high radiochemical purity for PET tracer applications .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, chiral HPLC with polarimetric detection or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) can resolve enantiomers. For example, trans-3-aminocyclobutane-1-carboxylic acid stereoisomers were differentiated using chiral columns and corroborated with computational modeling .

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS, e.g., Orbitrap Elite or Q Exactive Plus) provides accurate mass data for structural confirmation. Multi-stage tandem MS (MS², MS³) with electrospray ionization (ESI) is essential for fragmentation pattern analysis . FTIR and ¹H/¹³C NMR (with DEPT and COSY) elucidate functional groups and cyclobutane ring strain effects .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the compound’s reactivity in enzyme inhibition studies?

  • Methodological Answer : The strained cyclobutane ring enhances electrophilicity, making it a potent mechanism-based inactivator for PLP-dependent enzymes like GABA-AT. Computational docking (e.g., Gaussian 09 molecular dynamics simulations) reveals that the methyl group at position 3 stabilizes transition states via hydrophobic interactions in the enzyme active site . In vivo studies in rats showed that fluorinated analogs (e.g., [¹⁸F]FACBC) exploit this reactivity for tumor targeting .

Q. What experimental strategies resolve discrepancies in enantiomer-specific biological activity data?

  • Methodological Answer : Contradictions in enantiomer efficacy (e.g., cis vs. trans isomers) require rigorous enantiomeric excess (EE) validation via chiral analysis and parallel in vitro/in vivo testing. For GABA-AT inhibitors, crystal structures (e.g., PDB 4XFX) demonstrate that (S)-enantiomers form covalent adducts with PLP, while (R)-enantiomers exhibit poor binding . Dose-response curves and kinetic isotope effect (KIE) studies further distinguish mechanism-based inactivation from reversible inhibition .

Q. How can in vivo biodistribution studies be designed to evaluate this compound’s potential as a PET tracer?

  • Methodological Answer : Radiolabeling with ¹¹C or ¹⁸F (e.g., via nucleophilic substitution on triflate precursors) enables real-time tracking . Biodistribution in rodent models should include:

  • Tissue-specific uptake quantification (e.g., brain, liver) using gamma counting or autoradiography.
  • Metabolite analysis via blood sampling and HPLC-MS to assess tracer stability.
  • Blocking studies with non-radioactive analogs to confirm target specificity (e.g., LAT1 transporter for brain tumors) .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting toxicity data in early-stage studies?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variability) often arise from impurity profiles or enantiomeric contamination. Conduct:

  • Batch-to-batch purity analysis via UPLC and elemental analysis.
  • Ames test for mutagenicity and in vitro hepatocyte assays for metabolic stability.
  • Comparative studies using reference standards (e.g., NIST-certified samples) .

Q. What computational tools predict off-target interactions for this compound in neuropharmacology?

  • Methodological Answer : Molecular docking (AutoDock Vina) and machine learning models (e.g., DeepChem) screen against neurotransmitter receptors (e.g., dopamine D2, NMDA). Pharmacophore mapping using Schrödinger Suite identifies structural motifs prone to off-target binding. For GABA-AT inhibitors, in silico ADMET profiling (SwissADME) prioritizes candidates with low CYP450 inhibition and blood-brain barrier permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3-methylcyclobutane-1-carboxylic acid
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1-Amino-3-methylcyclobutane-1-carboxylic acid

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